(S)-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride
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Overview
Description
(S)-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride is a chiral amine compound with significant interest in various scientific fields. This compound features a tetrahydronaphthalene ring system, which is a partially saturated naphthalene, and an ethanamine side chain. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride typically involves the following steps:
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Starting Material Preparation: : The synthesis begins with the preparation of the tetrahydronaphthalene ring system. This can be achieved through hydrogenation of naphthalene using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
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Chiral Amine Introduction: : The introduction of the chiral amine group can be accomplished through asymmetric synthesis. One common method is the use of chiral auxiliaries or catalysts to induce chirality during the formation of the ethanamine side chain. For instance, asymmetric reduction of a ketone intermediate using a chiral reducing agent like (S)-CBS catalyst can yield the desired chiral amine.
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Formation of Hydrochloride Salt: : The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding imines or oximes under specific conditions.
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Reduction: : Reduction reactions can further saturate the tetrahydronaphthalene ring or reduce any intermediate imines back to amines.
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Substitution: : The ethanamine side chain can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenated compounds like alkyl halides or sulfonates are used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Further saturated tetrahydronaphthalene derivatives.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (S)-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride is used as a chiral building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules, such as enzymes and receptors. Its structure allows it to mimic certain natural compounds, making it useful in studying biochemical pathways.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It may act as a precursor or intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological conditions due to its structural similarity to neurotransmitters.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanamine side chain can form hydrogen bonds and ionic interactions with active sites, while the tetrahydronaphthalene ring provides hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride: The enantiomer of the compound, differing in its chiral configuration.
1-(Naphthalen-1-yl)ethan-1-amine hydrochloride: Lacks the tetrahydro modification, resulting in different chemical and biological properties.
1-(5,6,7,8-Tetrahydronaphthalen-1-yl)propan-1-amine hydrochloride: Similar structure but with a propanamine side chain instead of ethanamine.
Uniqueness
(S)-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride is unique due to its specific chiral configuration and the presence of the tetrahydronaphthalene ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(1S)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11;/h4,6,8-9H,2-3,5,7,13H2,1H3;1H/t9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZVCPMICBZLTQ-FVGYRXGTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=C1CCCC2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC2=C1CCCC2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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